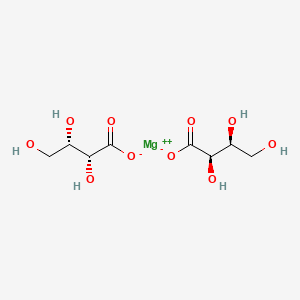
L-Treonato de Magnesio
Descripción general
Descripción
El L-treonato de magnesio es un compuesto formado por la combinación de magnesio y ácido L-treónico, un metabolito de la vitamina C. Este enlace único da como resultado una forma de magnesio altamente biodisponible que ha demostrado cruzar eficazmente la barrera hematoencefálica, lo que le permite llegar a las células cerebrales y ejercer sus beneficios cognitivos . El magnesio es un mineral esencial requerido para diversas funciones corporales, incluida la síntesis de proteínas, el control de la glucosa y la función nerviosa .
Aplicaciones Científicas De Investigación
El L-treonato de magnesio ha sido ampliamente estudiado por sus posibles beneficios cognitivos. Se ha demostrado que aumenta los niveles de magnesio en el cerebro, lo que puede mejorar la función cognitiva, la memoria y el aprendizaje . La investigación ha demostrado sus efectos neuroprotectores en modelos animales, como peces cebra y ratas, donde se ha demostrado que reduce la muerte de células cerebrales y conserva la función cognitiva . Además, el this compound se ha estudiado por sus posibles beneficios en el tratamiento de afecciones como la depresión, la ansiedad y el deterioro cognitivo .
Mecanismo De Acción
El L-treonato de magnesio cruza eficazmente la barrera hematoencefálica, aumentando los niveles de magnesio en el cerebro. Este aumento en el magnesio es crucial para mejorar las funciones nerviosas y la salud cognitiva . El compuesto regula la apertura de los receptores de N-metil-D-aspartato (NMDAR) en el cerebro, que juegan un papel crítico en la función cognitiva . Al regular positivamente la expresión de la subunidad NR2B del NMDAR, el this compound mejora la plasticidad sináptica, que es esencial para el aprendizaje y la memoria .
Análisis Bioquímico
Biochemical Properties
Magnesium L-Threonate interacts with various enzymes, proteins, and other biomolecules. As an essential mineral, magnesium is required as a cofactor for over 300 enzymatic reactions in the body . It plays a crucial role in numerous metabolic pathways, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .
Cellular Effects
Magnesium L-Threonate has significant effects on various types of cells and cellular processes. It has been shown to increase the number of functional presynaptic release sites, while reducing their release probability . This synaptic reconfiguration enables selective enhancement of synaptic transmission for burst inputs . Furthermore, it has been found to protect against brain cell death and preserve cognitive function .
Molecular Mechanism
The mechanism of action of Magnesium L-Threonate involves its ability to cross the blood-brain barrier and increase magnesium levels in the brain . This is crucial for improving nerve functions . Magnesium’s role in neuroplasticity, learning, and memory hinges on its interaction with the N-methyl-D-aspartate (NMDA) receptor . This receptor is stationed on neurons where it accepts signals from incoming neurotransmitters and relays them to its host neuron by opening a channel for calcium to rush in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium L-Threonate have been observed to change over time. For instance, a study showed that pre-treatment with Magnesium L-Threonate attenuated cell death and cerebral infarction due to hypoxia and protected cognitive function in zebrafish . This suggests that Magnesium L-Threonate may have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of Magnesium L-Threonate vary with different dosages. High doses of Magnesium L-Threonate have been shown to readily cross the blood-brain barrier and coincide with improvements in cognitive function .
Metabolic Pathways
Magnesium L-Threonate is involved in numerous metabolic pathways. As a cofactor, magnesium is necessary for the biochemical functioning of numerous metabolic pathways in the body, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .
Transport and Distribution
Magnesium L-Threonate is transported and distributed within cells and tissues in a unique way. It uses L-threonic acid to transport magnesium into the brain . This is crucial because magnesium plays a vital role in many brain functions .
Subcellular Localization
It is known that Magnesium L-Threonate can traverse from the bloodstream into the brain, suggesting that it may be localized within brain cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El L-treonato de magnesio se sintetiza a través de una reacción química de varios pasos. El proceso comienza con la reacción de ácido ascórbico (vitamina C) y carbonato de calcio para formar L-treonato de calcio. Este intermedio se convierte luego en this compound mediante la reacción con carbonato de magnesio .
Métodos de producción industrial: La producción industrial de this compound implica ingeniería bioquímica avanzada para garantizar una alta pureza y biodisponibilidad. La composición final se verifica mediante titulación, asegurando que el producto cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones: El L-treonato de magnesio principalmente experimenta reacciones de sustitución debido a la presencia de iones de magnesio. Estas reacciones son esenciales para su biodisponibilidad y efectividad en el cuerpo .
Reactivos y condiciones comunes: La síntesis de this compound implica reactivos como ácido ascórbico, carbonato de calcio y carbonato de magnesio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para asegurar la formación del producto deseado .
Principales productos formados: El principal producto formado a partir de estas reacciones es el this compound, que se compone de un 86% a un 91% de ácido L-treónico y un 7.2% a un 8.3% de magnesio .
Comparación Con Compuestos Similares
El L-treonato de magnesio es único entre los suplementos de magnesio debido a su capacidad para cruzar eficazmente la barrera hematoencefálica. Otras formas de magnesio, como el óxido de magnesio y el glicinato de magnesio, no tienen esta capacidad . El óxido de magnesio es la forma más barata, pero tiene una tasa de absorción baja, lo que lo hace menos efectivo para aumentar los niveles de magnesio en el cuerpo . El glicinato de magnesio, por otro lado, es conocido por sus efectos calmantes y, a menudo, se usa para mejorar el sueño . no proporciona los mismos beneficios cognitivos que el this compound .
Compuestos similares:
- Óxido de magnesio
- Glicinato de magnesio
- Citrato de magnesio
- Sulfato de magnesio
El this compound destaca por su capacidad única para mejorar las funciones cognitivas y apoyar la salud del cerebro aumentando eficazmente los niveles de magnesio en el cerebro .
Propiedades
IUPAC Name |
magnesium;(2R,3S)-2,3,4-trihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJOHOWNFPQSPP-BALCVSAKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14MgO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670457 | |
| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778571-57-6 | |
| Record name | Magnesium L-threonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778571576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium (2R,3S)-2,3,4-trihydroxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM L-THREONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y26ZZ0OTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/new.no-structure.jpg)
![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)


![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)







